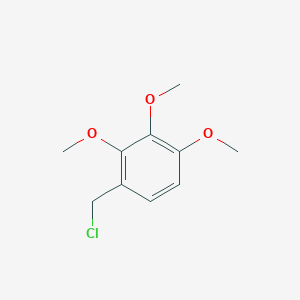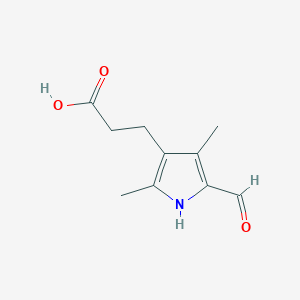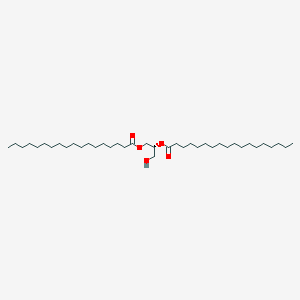
Óxido de cromo(III)
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chromium(III) oxide has a wide range of applications in scientific research and industry:
Catalysis: It is used as a catalyst in various chemical reactions, including the dehydrogenation of alkanes.
Pigments: Due to its vibrant green color, it is used as a pigment in paints, inks, and glasses.
Metallurgy: It is used in the production of stainless steel and other alloys.
Nanotechnology: Recent research has explored the use of chromium(III) oxide nanoparticles in electronics, optics, and biomedicine.
Sensors: It is used in sensors for detecting alcohol, ketones, alkanes, and toxic gases.
Mecanismo De Acción
Target of Action
Chromium(III) oxide, or chromia, primarily targets the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production and metabolic regulation . Chromium(III) oxide also interacts with glucose metabolism and insulin signaling pathways .
Mode of Action
Chromium(III) oxide’s interaction with its targets leads to physiological effects apart from insulin signaling . It is involved in the metabolism of blood glucose, regulation of insulin resistance, and metabolism of lipids . The compound’s mode of action extends beyond its classical effects on the insulin-signaling pathway .
Biochemical Pathways
Chromium(III) oxide affects several biochemical pathways. It plays a role in muscle protein synthesis, glucose and lipid metabolism, and antioxidant properties . The compound’s action on mitochondrial ATP synthase influences these physiological effects . Moreover, chromium(III) oxide can potentially modulate key metabolic pathways, offering novel perspectives for interventions in metabolic disorders .
Pharmacokinetics
Humans can be exposed to chromium via ingestion, inhalation, and dermal or ocular exposure . More research is needed to fully understand the ADME properties of Chromium(III) oxide and their impact on bioavailability.
Result of Action
The action of Chromium(III) oxide results in various molecular and cellular effects. It enhances insulin sensitivity and manages glucose metabolism . Moreover, it influences physiological effects apart from insulin signaling . The compound’s action on mitochondrial ATP synthase plays a crucial role in these effects .
Action Environment
The action, efficacy, and stability of Chromium(III) oxide can be influenced by environmental factors. For instance, the compound’s oxidation capacity is highest at near-neutral pH and in the combined presence of carbon and light . , indicating its stability in various environments. Proper ventilation is crucial to avoid inhaling the dust, and the compound should be kept away from heat, sparks, and open flames .
Análisis Bioquímico
Biochemical Properties
Chromium(III) oxide nanoparticles (nCr2O3) have been found to interact with various biomolecules in algae cells. For instance, they interact with extracellular polymeric substances (EPS), especially polysaccharides in soluble EPS . These interactions mitigate the damage of Chromium(III) oxide to cells .
Cellular Effects
Chromium(III) oxide presents adverse effects on cell growth, decreasing the photosynthetic pigment concentrations and photosynthetic activity . It also causes physical damage to cells by aggregating around and attaching to them .
Molecular Mechanism
At the molecular level, Chromium(III) oxide increases the intracellular reactive oxygen species and malondialdehyde levels, leading to lipid peroxidation . The transcriptomic analysis further revealed that the transcription of ribosome, glutamine, and thiamine metabolism-related genes were impaired under 20 mg/L Chromium(III) oxide, suggesting Chromium(III) oxide inhibits algal cell growth through metabolism, cell defense, and repair .
Temporal Effects in Laboratory Settings
Over time, with the increase of Chromium(III) oxide doses, the protective responses of EPS are exhausted, accompanied by toxicity in the form of organelle damage and metabolic disturbance .
Metabolic Pathways
Chromium(III) oxide appears to interfere with several metabolic pathways. For instance, it impairs the transcription of ribosome, glutamine, and thiamine metabolism-related genes .
Transport and Distribution
Chromium(III) oxide nanoparticles aggregate around and attach to cells, causing physical damage . This suggests that Chromium(III) oxide may be transported and distributed within cells and tissues through physical contact.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium(III) oxide can be synthesized through various methods:
Reduction of Sodium Dichromate: One common method involves the reduction of sodium dichromate (Na₂Cr₂O₇) with sulfur at high temperatures, producing sodium sulfate (Na₂SO₄) and chromium(III) oxide. [ \text{Na}_2\text{Cr}_2\text{O}_7 + \text{S} \rightarrow \text{Na}_2\text{SO}_4 + \text{Cr}_2\text{O}_3 ]
Decomposition of Chromium Salts: Another method involves the thermal decomposition of chromium salts such as chromium nitrate or ammonium dichromate. [ (\text{NH}_4)_2\text{Cr}_2\text{O}_7 \rightarrow \text{Cr}_2\text{O}_3 + \text{N}_2 + 4\text{H}_2\text{O} ]
Industrial Production Methods: Industrially, chromium(III) oxide is produced from the mineral chromite (Fe,Mg)Cr₂O₄. The conversion process involves the following steps :
Roasting: Chromite is roasted with sodium carbonate (Na₂CO₃) in the presence of oxygen to form sodium chromate (Na₂CrO₄).
Conversion: Sodium chromate is then converted to sodium dichromate (Na₂Cr₂O₇) through an acid treatment.
Reduction: Sodium dichromate is reduced with sulfur to produce chromium(III) oxide.
Análisis De Reacciones Químicas
Chromium(III) oxide undergoes various chemical reactions, including:
Reduction: It can be reduced to chromium metal using aluminum in a thermite reaction. [ \text{Cr}_2\text{O}_3 + 2\text{Al} \rightarrow 2\text{Cr} + \text{Al}_2\text{O}_3 ]
Oxidation: Chromium(III) oxide can be oxidized to chromates in the presence of alkali and oxygen. [ 2\text{Cr}_2\text{O}_3 + 4\text{MO} + 3\text{O}_2 \rightarrow 4\text{MCrO}_4 ]
Reaction with Chlorine and Carbon: Heating chromium(III) oxide with chlorine and carbon yields chromium(III) chloride and carbon monoxide. [ \text{Cr}_2\text{O}_3 + 3\text{Cl}_2 + 3\text{C} \rightarrow 2\text{CrCl}_3 + 3\text{CO} ]
Comparación Con Compuestos Similares
Chromium(III) oxide can be compared with other similar compounds such as:
Chromium(IV) oxide (CrO₂): Unlike chromium(III) oxide, chromium(IV) oxide is a black magnetic compound used in magnetic tapes.
Chromium(VI) oxide (CrO₃): This is a highly toxic and strong oxidizing agent used in chrome plating and as a cleaning agent.
Iron(III) oxide (Fe₂O₃): Similar to chromium(III) oxide, iron(III) oxide is used as a pigment and in metallurgy, but it has different magnetic properties and reactivity.
Chromium(III) oxide stands out due to its stability, vibrant color, and wide range of applications in various fields.
Propiedades
IUPAC Name |
oxo(oxochromiooxy)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOXWKRWXJOMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Cr]O[Cr]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2O3 | |
| Record name | CHROMIUM(III) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | chromium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043721 | |
| Record name | Chromium(III) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.990 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Green, hygroscopic solid; [CHEMINFO] Insoluble in water; [ACGIH], LIGHT-TO-DARK-GREEN POWDER. | |
| Record name | Chromium oxide (Cr2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2505 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHROMIUM(III) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
4000 °C | |
| Record name | Chromium (III) oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMIUM(III) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 3.13 ug/L at 20 °C, pH 6; 2.96 ug/L at 20 °C, pH 8, Practically insoluble in water, Practically insoluble in alcohol, acetone; slightly soluble in acids, alkalies, Insoluble in acids, and alkalies, Solubility in water: none | |
| Record name | Chromium (III) oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMIUM(III) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
5.22 at 25 °C, 5.22 g/cm³ | |
| Record name | Chromium (III) oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMIUM(III) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Light to dark green, fine, hexagonal crystals, Green powder, Bright-green, extremely hard crystals | |
CAS No. |
1308-38-9, 196696-68-1 | |
| Record name | Dichromium trioxide [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium oxide (Cr2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium(III) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium (III) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chromium oxide (Cr2O3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chromium (III) oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMIUM(III) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
2435 °C | |
| Record name | Chromium (III) oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMIUM(III) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)


![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)







